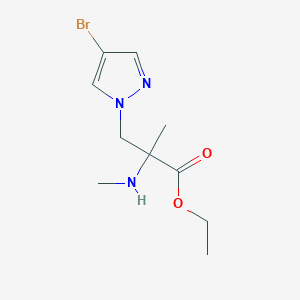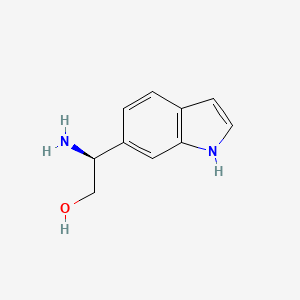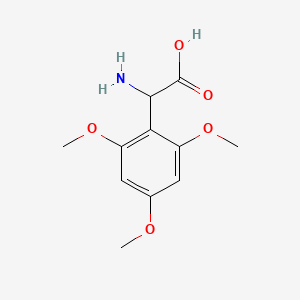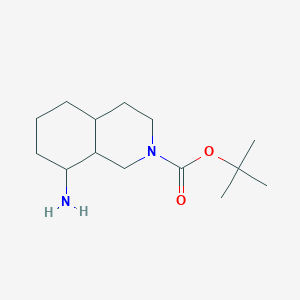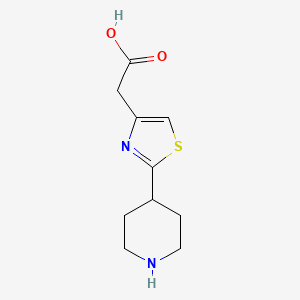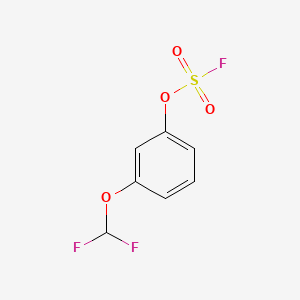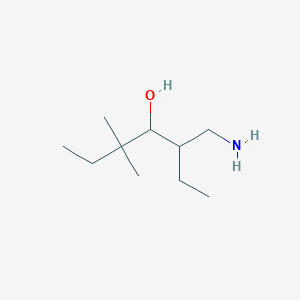
5-(Aminomethyl)-3,3-dimethylheptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3,3-dimethylheptan-4-ol is an organic compound with a unique structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 3,3-dimethylheptan-4-one, using an amine source like ammonia or an amine derivative. The reaction typically requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-3,3-dimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 3,3-dimethylheptan-4-one or 3,3-dimethylheptanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-3,3-dimethylheptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylheptan-4-one: A precursor in the synthesis of 5-(Aminomethyl)-3,3-dimethylheptan-4-ol.
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, used in different applications.
5-Hydroxymethylfurfural: A compound with a hydroxyl group, used in various chemical transformations.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse scientific and industrial uses.
Propiedades
Fórmula molecular |
C10H23NO |
|---|---|
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3,3-dimethylheptan-4-ol |
InChI |
InChI=1S/C10H23NO/c1-5-8(7-11)9(12)10(3,4)6-2/h8-9,12H,5-7,11H2,1-4H3 |
Clave InChI |
YUEHOFTWJITJNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C(C)(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
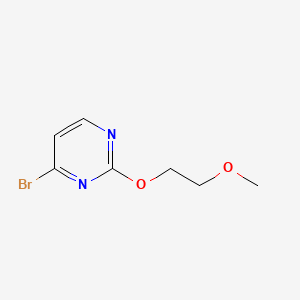
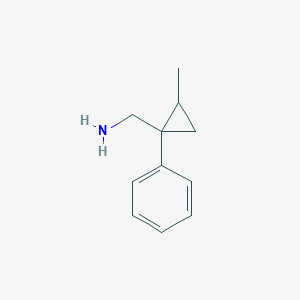
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
